molecular formula C10H9N5OS B3016929 5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol CAS No. 1030553-91-3

5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol

Cat. No.: B3016929
CAS No.: 1030553-91-3
M. Wt: 247.28
InChI Key: XTCOBHXVHDIGJQ-UHFFFAOYSA-N
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Description

5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is a synthetic small molecule based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a heterocyclic system recognized for its diverse and potent pharmacological activities. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for developing novel therapeutic agents. The core triazolo-thiadiazole structure is a key pharmacophore known to exhibit enzyme inhibitory properties. Recent scientific studies highlight that analogs of this scaffold function as potent inhibitors of the urease enzyme . Urease is a virulence factor in pathogenic microorganisms such as Helicobacter pylori and Proteus mirabilis , and its inhibition is a promising strategy for treating infections like peptic ulcers and urinary catheter encrustations . Furthermore, triazolo-thiadiazole derivatives have demonstrated exceptional, broad-spectrum antimicrobial activity in research settings, showing potency against a panel of Gram-positive and Gram-negative bacteria, as well as resistant fungal strains . The presence of the 5-amino and phenolic substituents on this particular analog may influence its solubility, binding affinity, and overall pharmacological profile, making it a valuable compound for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

5-amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c1-5-12-13-10-15(5)14-9(17-10)7-3-2-6(11)4-8(7)16/h2-4,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCOBHXVHDIGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable phenolic compounds in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction is carried out for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 5-amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol have shown high inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Potential
Recent studies highlight the anticancer properties of triazole derivatives. For example, compounds containing the triazolo-thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms such as PARP-1 inhibition . Specifically, certain derivatives have shown IC50 values in the nanomolar range against breast cancer cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The synthetic pathways often utilize microwave-assisted techniques to enhance yield and reduce reaction times .

Table 1: Summary of Synthetic Methods

MethodologyDescriptionYield (%)
Microwave-assisted synthesisUtilizes microwave irradiation for rapid synthesisHigh
Traditional reflux methodsConventional heating over extended periodsModerate
Solvent-free reactionsGreen chemistry approach minimizing wasteVariable

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in 2022, a series of triazolo-thiadiazole derivatives were synthesized and tested against S. aureus. The results indicated that modifications at the phenolic position significantly enhanced antimicrobial activity .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of triazolo-thiadiazole derivatives. The study revealed that specific substitutions led to increased cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.33 μM through mechanisms involving apoptosis induction .

Mechanism of Action

The mechanism of action of 5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit enzymes involved in DNA replication and repair, leading to anticancer effects . Additionally, its antioxidant properties can protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazolothiadiazole scaffold is common in medicinal chemistry due to its planar aromatic system and ability to engage in hydrogen bonding and π-π interactions . Key structural comparisons include:

Compound Substituents Key Functional Groups
Target compound 3-Methyl, 6-(2-hydroxyphenyl), 5-amino Phenol, amino, methyl
3-(α-Naphthylmethylene)-6-aryl derivatives 3-(α-Naphthylmethylene), 6-aryl (e.g., phenyl, chlorophenyl) Bulky aromatic groups
3-(Pyridyl)-6-substituted derivatives 3-Pyridyl, 6-alkyl/aryl (e.g., ethyl, isobutyl) Pyridyl, aliphatic/aromatic chains
3-(Benzofuran-2-yl)-N-aryl derivatives 3-(Benzofuran-2-yl), 6-N-aryl (e.g., 4-chlorophenyl, 4-methylphenyl) Benzofuran, aryl amines
  • Methyl vs.
  • Phenol vs. Pyridyl/Aryl Groups: The phenolic –OH group enables hydrogen bonding and antioxidant activity, contrasting with pyridyl or aryl groups, which prioritize π-π stacking and hydrophobic interactions .

Pharmacological Activities

Antimicrobial Activity

Comparative data against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria:

Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli Reference
Target compound 8–16* 16–32*
3-(Benzofuran-2-yl)-N-(4-chlorophenyl) 4 8
3-(α-Naphthylmethylene)-6-chlorophenyl 32 64
Chloramphenicol (standard) 4 4

*Hypothesized based on structural analogs.

  • The phenol and amino groups in the target compound may enhance bacterial membrane disruption compared to purely hydrophobic derivatives .
Antifungal Activity

Molecular docking studies against 14-α-demethylase lanosterol (PDB: 3LD6):

Compound Binding Affinity (kcal/mol) Key Interactions
Target compound -8.2* H-bond (phenol–Tyr131), π-π (triazole–heme)
3-(4-Methoxyphenyl)-pyrazol-3-yl derivative -7.9 H-bond (methoxy–Arg96), hydrophobic contacts

*Predicted based on substituent effects .

Physicochemical Properties

Property Target Compound 3-Ethyl-6-isobutylphenyl 3-(Benzofuran-2-yl)-N-aryl
Melting Point (°C) 190–193* 369–371 220–225
LogP 1.8* 3.5 2.9
Solubility (DMSO) High Moderate High

*Estimated based on structural analogs .

  • The phenol and amino groups reduce logP (increased hydrophilicity) compared to aliphatic or aryl derivatives, enhancing aqueous solubility .

Biological Activity

5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound has garnered significant interest due to its potential pharmacological activities, particularly in antimicrobial and anticancer domains. The biological activities of this compound are largely attributed to the unique structural characteristics imparted by the triazole and thiadiazole moieties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C10H9N5OS\text{C}_{10}\text{H}_{9}\text{N}_{5}\text{OS}
PropertyValue
Molecular Weight247.28 g/mol
CAS Number1030553-91-3
IUPAC NameThis compound

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of various derivatives of triazolo-thiadiazoles. The incorporation of electron-withdrawing groups has been shown to enhance antimicrobial efficacy. For instance, compounds with fluorophenyl and nitrophenyl substituents at specific positions exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Case Study: Antimicrobial Efficacy
A recent investigation synthesized several derivatives based on the triazolo-thiadiazole scaffold and tested them against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed moderate to strong antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a series of related compounds were evaluated for their ability to inhibit c-Met kinase activity, a target associated with cancer progression. One promising derivative showed an IC50 value of 2.02 nM against c-Met kinase .

Table 2: Anticancer Activity Data

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
Compound 7dc-Met2.02>2500
Compound XOther Kinases88-

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazole derivatives is influenced significantly by their structural modifications. The introduction of various substituents at specific positions can markedly alter their pharmacological profiles.

Key Findings:

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Electron-Donating Groups : Generally decrease efficacy.
  • Positioning of Substituents : Critical for maximizing biological activity.

Q & A

Basic Synthesis: What are the common synthetic routes for 5-amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol?

Answer:
The synthesis typically involves multi-step heterocyclic condensation. A representative method includes:

Formation of the triazolothiadiazole core via cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols with acylating agents (e.g., acetic acid, phosphorus oxychloride) under reflux .

Functionalization of the phenol moiety through nucleophilic substitution or coupling reactions. For example, reacting intermediates with halogenated phenols under basic conditions .

Purification using recrystallization (e.g., dimethyl sulfoxide/water mixtures) or chromatography .
Key reagents include hydrazine hydrate for cyclization and POCl₃ for dehydration. Yields range from 45–70% depending on substituent steric effects .

Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To verify proton environments and aromatic substitution patterns. For example, the phenolic -OH peak typically appears at δ 9–10 ppm .
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
  • Elemental analysis : Validates C, H, N, S composition (±0.4% accuracy) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Synthesis: How can reaction conditions be optimized to mitigate byproduct formation during triazolothiadiazole cyclization?

Answer:
Common challenges include incomplete cyclization or sulfoxide byproducts. Optimization strategies:

  • Temperature control : Reflux in POCl₃ at 110°C for 2–4 hours ensures complete dehydration .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalytic additives : Trace H₂SO₄ accelerates thiadiazole ring closure .
    Post-reaction, quenching with ice water and NaHCO₃ neutralization minimizes side reactions .

Advanced Biological Evaluation: How do structural modifications (e.g., substituents on the triazole or phenol) influence antimicrobial activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance antifungal activity (MIC: 2–8 µg/mL against Candida albicans) by increasing membrane permeability .
  • Methoxy or amino groups on the phenol improve solubility but reduce potency due to steric hindrance .
  • Methyl substitution on the triazole stabilizes the planar conformation, enhancing binding to fungal lanosterol 14α-demethylase (PDB: 3LD6) .
    In vitro assays should use standardized CLSI protocols to minimize variability .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported biological activities across studies?

Answer:
Conflicting results often arise from:

  • Assay conditions : Differences in microbial strains, inoculum size, or incubation time. Standardize using CLSI guidelines .
  • Compound purity : Impurities >5% can skew MIC values. Cross-validate with HPLC .
  • Solvent effects : DMSO concentrations >1% may inhibit microbial growth. Use water-soluble derivatives for testing .
    Meta-analyses comparing logP and MIC correlations can clarify trends .

Advanced Structural Analysis: What role does X-ray crystallography play in understanding the compound’s bioactive conformation?

Answer:
Single-crystal X-ray studies (e.g., R factor = 0.047) reveal:

  • Planar triazolothiadiazole core facilitates π-π stacking with enzyme aromatic residues .
  • Methyl group at position 3 induces a dihedral angle of 8–12° between triazole and thiadiazole rings, optimizing hydrophobic interactions .
  • Hydrogen bonding : The phenol -OH forms key H-bonds with catalytic residues (e.g., His310 in 3LD6) .
    Docking simulations (AutoDock Vina) should use crystallographic coordinates for accuracy .

Environmental Fate: What methodologies assess the environmental persistence of this compound?

Answer:
Though direct data is limited, analogous studies suggest:

  • Hydrolysis stability : Test at pH 4–9 (50°C, 7 days) with LC-MS monitoring. Triazolothiadiazoles are typically resistant to hydrolysis .
  • Photodegradation : Use xenon arc lamps (simulated sunlight) to measure half-life in aqueous solutions. Expect slow degradation due to aromatic stability .
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀) can model aquatic impact .

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